molecular formula C6H6ClF2NO B2535435 4-Amino-2,3-difluorophenol hydrochloride CAS No. 1955553-21-5

4-Amino-2,3-difluorophenol hydrochloride

Cat. No.: B2535435
CAS No.: 1955553-21-5
M. Wt: 181.57
InChI Key: ZXWFKHLIQCZISQ-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluorophenol hydrochloride (CAS 1955553-21-5) is a fine chemical building block with the molecular formula C6H6ClF2NO and a molecular weight of 181.57 g/mol . This compound belongs to a class of substituted anilines and fluorinated phenols, which are privileged structures in the development of active pharmaceutical ingredients (APIs). As a multifunctional intermediate, it incorporates a phenolic hydroxyl group, an aromatic amine, and two fluorine atoms on the benzene ring, providing distinct electronic properties and potential for hydrogen bonding. These features make it a valuable scaffold for medicinal chemistry, particularly in the synthesis of novel compounds for drug discovery programs . Fluorinated phenols and anilines are extensively used in the pharmaceutical industry; a primary example is para-aminophenol, a key precursor in the large-scale manufacturing of the common analgesic and antipyretic drug, paracetamol . The strategic introduction of fluorine atoms at the 2- and 3- positions of the phenol ring in this compound can be exploited to modulate the lipophilicity, metabolic stability, and bioavailability of candidate drug molecules. Researchers utilize this chemical in various applications, including the synthesis of complex molecules, as a precursor for functionalized polymers, and in material science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data for handling instructions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-difluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-5-3(9)1-2-4(10)6(5)8;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFKHLIQCZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-21-5
Record name 4-amino-2,3-difluorophenol hydrochloride
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Synthetic Methodologies and Reaction Pathways for 4 Amino 2,3 Difluorophenol Hydrochloride

Established Synthetic Routes for 4-Amino-2,3-difluorophenol (B67017)

The preparation of 4-Amino-2,3-difluorophenol can be achieved through several distinct chemical pathways. These routes often involve multi-step syntheses that leverage well-understood organic reactions tailored to achieve the desired substitution pattern on the aromatic ring.

A prominent method for synthesizing halogenated 4-aminophenols, including the 2,3-difluoro derivative, involves the formation and subsequent reduction of an azo compound. google.com This strategy typically begins with the diazotization of an aromatic amine, which is then coupled with a phenol (B47542) derivative.

The process can be outlined in the following key steps:

Azo Coupling: A diazonium salt, prepared from a primary aromatic amine like aniline (B41778) and a nitrite (B80452) source in an acidic medium, is reacted with 2,3-difluorophenol (B1222669). google.comchemicalbook.com This electrophilic aromatic substitution reaction yields a stable azo compound, specifically 2,3-difluoro-4-(phenyldiazenyl)phenol (B3157283). google.com

Reductive Cleavage: The resulting azo compound is then subjected to reduction. google.com Catalytic hydrogenation is a common method for this step, where the nitrogen-nitrogen double bond is cleaved. google.comchemicalbook.com This reduction transforms the diazenyl group into an amino group while leaving the rest of the molecule intact, yielding the target 4-Amino-2,3-difluorophenol. google.com

A specific example of this pathway involves charging a reactor with 2,3-difluoro-4-(phenyldiazenyl)phenol and a palladium on carbon (Pd/C) catalyst in ethanol (B145695). google.com The mixture is then hydrogenated to produce 4-Amino-2,3-difluorophenol with a reported yield of 87%. google.com

Table 1: Example of Diazotization-Based Synthesis

StepReactantsReagents/CatalystSolventProductYieldReference
Azo Coupling2,3-difluorophenol, Aniline diazonium saltSodium Nitrite, HCl, NaOHWater2,3-difluoro-4-(phenyldiazenyl)phenol87% google.com
Reduction2,3-difluoro-4-(phenyldiazenyl)phenolH₂, 10% Pd/CEthanol4-Amino-2,3-difluorophenolNot specified in final step google.com

This synthetic approach involves introducing the fluorine atoms onto a pre-existing phenol or aminophenol scaffold. The strategy often requires the use of directing groups to control the regioselectivity of the halogenation step. A general, though not specific to the 2,3-difluoro isomer, method involves the sulfonation of p-aminophenol. google.com

The generalized steps are:

Sulfonation: p-Aminophenol is treated with concentrated sulfuric acid to introduce a sulfonic acid group onto the aromatic ring. This group acts as a directing group and can protect certain positions from reacting. google.com

Halogenation: The sulfonated intermediate is then subjected to a fluorination reaction. google.com

Desulfonation: The sulfonic group is subsequently removed, typically by heating in dilute acid, to yield the fluorinated aminophenol. google.com

While this specific sequence has been detailed for the synthesis of 4-amino-3-fluorophenol (B140874), the principles of using a reversible directing group like sulfonic acid for regioselective halogenation are broadly applicable in aromatic chemistry. google.com The "subsequent amination" in this context refers to the fact that the amino group is already present on the starting material before the halogenation step.

The reduction of a nitro group is a fundamental and widely used method for the synthesis of aromatic amines. This pathway is highly effective for preparing fluorinated aminophenols from their corresponding nitrophenol precursors. The synthesis of the related compound, 4-amino-3-fluorophenol, from 3-fluoro-4-nitrophenol (B151681) serves as a direct example of this methodology. chemicalbook.com

The reaction involves the catalytic hydrogenation of the nitro-substituted phenol. chemicalbook.com

Starting Material: 3-Fluoro-4-nitrophenol.

Reagents: Hydrogen gas (H₂).

Catalyst: Palladium on activated carbon (10% Pd/C).

Solvent: A mixture of ethanol and tetrahydrofuran (B95107).

Conditions: The reaction is typically stirred under a hydrogen atmosphere at room temperature. chemicalbook.com

This process achieves a quantitative conversion, yielding 4-amino-3-fluorophenol as a pale yellow solid. chemicalbook.com It is chemically plausible that 4-Amino-2,3-difluorophenol could be synthesized via a similar reduction of a 2,3-difluoro-4-nitrophenol (B175385) precursor. The selective reduction of a nitro group in the presence of other functional groups like hydroxyl and fluoro substituents is a high-yielding and clean transformation. nih.govbiorxiv.org

Table 2: Reductive Pathway for a Related Fluorinated Aminophenol

Starting MaterialReagents/CatalystSolventConditionsProductYieldReference
3-Fluoro-4-nitrophenolH₂, 10% Pd/CEthanol/TetrahydrofuranRoom temperature, 4.5 hrs4-Amino-3-fluorophenol100% chemicalbook.com

Conversion of 4-Amino-2,3-difluorophenol to its Hydrochloride Salt Form

The conversion of the free base, 4-Amino-2,3-difluorophenol, into its hydrochloride salt is a straightforward acid-base reaction. The amino group on the aromatic ring is basic and readily reacts with hydrochloric acid to form a stable ammonium (B1175870) salt. This process is often desirable as salts typically exhibit improved stability and solubility in certain solvents compared to the free base form.

The general procedure involves:

Dissolving the purified 4-Amino-2,3-difluorophenol in a suitable organic solvent, such as ethanol, methanol, or ethyl acetate (B1210297).

Adding a solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl gas in an organic solvent like isopropanol (B130326) or ether) to the mixture, often with cooling.

The 4-Amino-2,3-difluorophenol hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

The solid salt is then isolated by filtration, washed with a small amount of cold solvent to remove any residual acid or impurities, and dried.

This standard procedure ensures the formation of the desired salt in high purity, ready for its intended application. chemicalbook.com

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. For the synthesis of 4-Amino-2,3-difluorophenol, key parameters that can be adjusted include the choice of catalyst, reaction temperature, pressure, and solvent system.

For instance, in reductive pathways using catalytic hydrogenation, variations in the catalyst (e.g., using platinum instead of palladium), catalyst loading, hydrogen pressure, and temperature can significantly impact reaction time and selectivity. In diazotization reactions, precise temperature control (typically 0–5 °C) is essential to prevent the decomposition of the unstable diazonium salt. researchgate.net The pH of the reaction medium is also a critical parameter that must be carefully controlled during both the diazotization and coupling steps to ensure optimal reaction rates and prevent side reactions. scirp.org

The choice of solvent is a critical parameter that influences reaction efficiency by affecting the solubility of reactants, intermediates, and catalysts, as well as influencing reaction rates. researchgate.net

In the synthesis of fluorinated aminophenols, various solvent systems are employed:

Reductive Pathways: A mixture of ethanol and tetrahydrofuran has been used for the reduction of 3-fluoro-4-nitrophenol, likely to ensure the solubility of both the starting material and the catalyst. chemicalbook.com

Diazotization-Based Routes: Ethanol is used as the solvent for the hydrogenation of the azo-intermediate in the synthesis of 4-Amino-2,3-difluorophenol. google.com Water is the typical solvent for the initial diazotization and coupling steps due to the high solubility of the diazonium salt and phenoxide intermediate. chemicalbook.com

Role of Catalysts and Bases in Synthetic Transformations

Catalysts and bases are fundamental to the synthesis of aminophenol derivatives, governing the efficiency and selectivity of key bond-forming reactions. In the synthesis of fluorinated aminophenols, transition metal catalysts are frequently employed for cross-coupling reactions, which are essential for constructing the core molecular framework.

Catalysts: Palladium, copper, and nickel-based catalysts are commonly used for creating carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.gov For instance, Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-type reactions (copper-catalyzed) are standard methods for synthesizing aminophenol derivatives. nih.govresearchgate.net In these reactions, the catalyst facilitates the coupling of an aryl halide with an amine or an alcohol, with the choice of metal and its associated ligands being crucial for controlling which functional group (amino or hydroxyl) reacts. researchgate.net For hydrogenation steps, such as the reduction of a nitro group to an amine, catalysts like palladium on activated carbon (Pd/C) or Raney nickel are often utilized. chemicalbook.comchemicalbook.com

The introduction of fluorine can be achieved using various fluorinating agents, and the reactions are often catalyzed. For example, silver-catalyzed decarboxylative fluorination represents a modern method for incorporating fluorine under mild conditions. mdpi.com

Bases: Bases play a critical role in many synthetic steps. In cross-coupling reactions, bases are required to activate the nucleophile (the amine or alcohol) and to neutralize the acid generated during the reaction cycle. The choice of base can influence reaction rates and prevent side reactions. In other procedures, such as the synthesis of 4-amino-3-chlorophenol (B108459) from m-chlorophenol, inorganic bases like sodium carbonate and sodium hydroxide (B78521) are used to control the pH and facilitate diazotization and coupling reactions. google.com

Below is a table summarizing the roles of various catalysts in transformations relevant to the synthesis of fluorinated aminophenols.

Catalyst TypeSpecific Example(s)Role in SynthesisRelevant Reactions
Palladium CatalystsBrettPhos precatalyst, Pd on CarbonFacilitate C-N bond formation; Reduction of nitro groups.Buchwald-Hartwig Amination, Catalytic Hydrogenation. researchgate.netchemicalbook.com
Copper CatalystsCuI, IPrCuBrPromote C-O or C-N bond formation.Ullmann Condensation, O-Arylation of aminophenols. nih.govresearchgate.net
Nickel CatalystsRaney NickelCatalytic hydrogenation of nitro groups.Reduction Reactions. chemicalbook.com
Silver CatalystsAgNO₃Catalyzes fluorination reactions.Decarboxylative Fluorination. mdpi.com

Temperature and Pressure Effects on Yield and Selectivity

Temperature and pressure are critical physical parameters that must be precisely controlled to maximize the yield and selectivity of the desired product. These conditions often vary significantly depending on the specific reaction step.

Pressure: Pressure is a particularly important variable in reactions involving gases, such as catalytic hydrogenation where hydrogen gas is a key reactant. The pressure of the hydrogen gas affects its concentration in the reaction mixture, which in turn influences the reaction rate. A patent for a related aminofluorophenol synthesis specifies conducting the catalytic hydrogenation at a pressure of 0.2 MPa. google.com Another procedure notes the application of hydrogen at a pressure of approximately 1 bar. chemicalbook.com Controlling the pressure ensures an efficient reduction of the nitro group to an amine while minimizing the risk of side reactions or catalyst deactivation.

The following table provides examples of temperature and pressure conditions used in the synthesis of related aminophenol compounds.

Reaction StepReactant(s)CatalystTemperaturePressureOutcome/YieldSource
Catalytic Hydrogenationp-NitrophenolNickel-metal catalyst70°C0.2 MPaHigh yield of p-aminophenol google.com
HydrogenationDiazonium salt intermediateRaney Nickel40-50°C~1 bar83% yield of 4-hydroxy-2,3-dichloroaniline chemicalbook.com
Catalytic Hydrogenation3-Fluoro-4-nitrophenol10% Palladium on carbonRoom Temperature (20°C)Atmospheric100% yield of 4-Amino-3-fluorophenol chemicalbook.com
Sulfonationp-AminophenolConcentrated Sulfuric Acid20°CNot specifiedFormation of PAP-2-sulfonic acid google.com

Green Chemistry Approaches in the Synthesis of Fluorinated Aminophenols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com The synthesis of complex molecules like fluorinated aminophenols traditionally involves energy-intensive processes and environmentally harmful materials. researchgate.net Consequently, there is significant interest in developing more sustainable and eco-friendly synthetic routes.

One major focus of green chemistry is the replacement of hazardous solvents with more benign alternatives. For example, research has demonstrated that ethanol can be a viable substitute for acetonitrile (B52724) in certain fluorination reactions, even when a small amount of water is present. researchgate.net The use of water as a solvent is highly desirable, and some catalytic processes for related syntheses have been successfully carried out in refluxing water, simplifying the work-up process and avoiding harmful organic solvents. primescholars.comnih.gov

Another key area is the development of more efficient and recyclable catalysts. This reduces waste and often allows for milder reaction conditions. primescholars.com Catalyst-free approaches are also being explored. An electrochemical procedure for the chlorination of 4-aminophenol (B1666318) derivatives has been developed that uses dichloromethane (B109758) as both the solvent and the chlorine source, avoiding the need for a separate catalyst. rsc.org

Advanced Spectroscopic Characterization of 4 Amino 2,3 Difluorophenol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 4-Amino-2,3-difluorophenol (B67017) hydrochloride in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this compound particularly well-suited for a multi-faceted NMR analysis.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-Amino-2,3-difluorophenol hydrochloride, the aromatic region of the spectrum is of primary interest for structural confirmation. The molecule contains two non-equivalent aromatic protons.

The proton on Carbon 6 (H-6) is ortho to the hydroxyl group and meta to the protonated amino group and the fluorine at position 2. The proton on Carbon 5 (H-5) is meta to the hydroxyl group and ortho to the protonated amino group. Due to the strong electron-donating effect of the hydroxyl group and the complex electronic effects of the fluorine and ammonium (B1175870) substituents, these protons appear as distinct signals. Each signal is split into a complex multiplet due to coupling with the adjacent aromatic proton (³J_HH) and with the fluorine atoms (J_HF). The protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups are typically broad and may exchange with solvent, often appearing as a broad singlet or not being observed, depending on the solvent (e.g., D₂O would cause their disappearance).

Table 1: Predicted ¹H NMR Data for this compound Data predicted for a solution in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-5 7.15 ddd (doublet of doublet of doublets) ³J_H5-H6 ≈ 8.5 Hz, ⁴J_H5-F3 ≈ 7.0 Hz, ⁵J_H5-F2 ≈ 2.0 Hz
H-6 6.90 ddd (doublet of doublet of doublets) ³J_H6-H5 ≈ 8.5 Hz, ³J_H6-F2 ≈ 10.0 Hz, ⁴J_H6-F3 ≈ 1.5 Hz
-NH₃⁺ 9.5 - 10.5 br s (broad singlet) -

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene (B151609) ring. The chemical shifts are heavily influenced by the attached substituents (-OH, -F, -NH₃⁺).

A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The signals for C-2 and C-3, which are directly bonded to fluorine atoms, appear as doublets with large one-bond coupling constants (¹J_CF). The other carbons (C-1, C-4, C-5, C-6) also exhibit smaller couplings to the fluorine atoms over two or more bonds (²J_CF, ³J_CF), which further aids in definitive signal assignment. The carbons bearing fluorine (C-2, C-3) are typically shifted significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound Data predicted for a solution in DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
C-1 148.5 dd ²J_C1-F2 ≈ 12 Hz, ³J_C1-F3 ≈ 4 Hz
C-2 145.0 dd ¹J_C2-F2 ≈ 245 Hz, ²J_C2-F3 ≈ 15 Hz
C-3 142.0 dd ¹J_C3-F3 ≈ 250 Hz, ²J_C3-F2 ≈ 15 Hz
C-4 125.0 dd ³J_C4-F3 ≈ 8 Hz, ⁴J_C4-F2 ≈ 3 Hz
C-5 118.0 d ³J_C5-F3 ≈ 5 Hz

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. chemsrc.com Given that the two fluorine atoms in this compound are in chemically non-equivalent positions (F-2 and F-3), two distinct signals are expected in the ¹⁹F NMR spectrum.

Each signal will appear as a complex multiplet. The signal for F-2 will be split by the adjacent F-3 (³J_FF), the ortho proton H-6 (³J_HF), and potentially the more distant H-5 (⁵J_HF). Similarly, the signal for F-3 will be split by F-2 (³J_FF) and the meta proton H-5 (⁴J_HF). The analysis of these coupling patterns is crucial for confirming the 2,3-difluoro substitution pattern. The wide chemical shift range of ¹⁹F NMR makes signal separation and analysis straightforward. chemsrc.com

Table 3: Predicted ¹⁹F NMR Data for this compound Data predicted for a solution in DMSO-d₆, referenced to CFCl₃.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
F-2 -140.0 ddd ³J_F2-F3 ≈ 20 Hz, ³J_F2-H6 ≈ 10.0 Hz, ⁵J_F2-H5 ≈ 2.0 Hz

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling relationships. For this compound, a cross-peak between the signals for H-5 and H-6 would be observed, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would show a correlation peak between the H-5 signal and the C-5 signal, and another between the H-6 signal and the C-6 signal. This is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, the H-5 signal would show correlations to C-1, C-3, and C-4, while the H-6 signal would show correlations to C-1, C-2, and C-4. These correlations provide definitive proof of the entire molecular structure. Fluorine-carbon HMBC experiments can also be performed to trace ¹⁹F-¹³C long-range couplings, further solidifying assignments. cymitquimica.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally fragile molecules like this compound. In positive ion mode, the molecule readily accepts a proton (typically on the basic amino group) to form a protonated molecular ion, [M+H]⁺, where M represents the neutral free base.

The molecular formula of the free base is C₆H₅F₂NO, with a calculated monoisotopic mass of 145.0342 u. The ESI-MS spectrum would therefore be expected to show a prominent base peak corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the confirmation of the elemental formula.

Table 4: Predicted ESI-MS Data for this compound

Ion Formula Calculated m/z (Monoisotopic)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₆H₆ClF₂NO, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the monoisotopic masses of the most abundant isotopes of each element in the molecule. This calculation provides a precise value that can be compared against the experimental data from an HRMS instrument, such as an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. The confirmation of the molecular formula is achieved when the experimentally measured mass shows minimal deviation (typically in the low parts-per-million range) from the calculated theoretical mass.

ElementCountMonoisotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)612.00000072.000000
Hydrogen (¹H)61.0078256.046950
Chlorine (³⁵Cl)134.96885334.968853
Fluorine (¹⁹F)218.99840337.996806
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Calculated Exact Mass of C₆H₆ClF₂NO⁺ [M+H]⁺182.0104

Fragmentation Pathway Analysis

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides vital information about the compound's structure by breaking the molecular ion into smaller, characteristic fragment ions. libretexts.org While a specific, experimentally determined fragmentation pathway for this compound is not available, a plausible pathway can be proposed based on established fragmentation rules for aromatic amines, phenols, and halogenated compounds. libretexts.orgmiamioh.eduwikipedia.org

The protonated molecular ion ([M+H]⁺) would likely undergo initial fragmentation through several key pathways:

Loss of HCl: A common initial step for hydrochloride salts, resulting in the protonated 4-amino-2,3-difluorophenol ion.

α-Cleavage: Cleavage of the bonds adjacent to the amino and hydroxyl groups is a dominant fragmentation mechanism for amines and phenols. miamioh.edu This could involve the loss of radicals.

Ring Cleavage: Subsequent fragmentation could involve the loss of small neutral molecules like carbon monoxide (CO) from the phenol (B47542) moiety or hydrogen cyanide (HCN) from the aniline (B41778) moiety.

Loss of Halogens: Cleavage of the C-F bonds or loss of HF can also occur, though C-F bonds are generally strong.

These fragmentation processes result in a unique mass spectrum that serves as a structural fingerprint for the molecule.

Proposed Fragment Ionm/z (Nominal)Proposed Neutral LossFragmentation Step
[C₆H₆F₂NO]⁺144HClInitial loss of hydrogen chloride from the parent compound.
[C₅H₆F₂N]⁺116COLoss of carbon monoxide from the phenolic ring.
[C₆H₅F₂O]⁺130NHLoss of an imine radical following ring rearrangement.
[C₅H₃F₂N]⁺114H₂O + COSequential loss of water and carbon monoxide.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides detailed information about the functional groups present. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the O-H, N-H, C-F, and aromatic ring bonds.

As a hydrochloride salt, the amino group is protonated (-NH₃⁺), which significantly alters its characteristic stretching and bending frequencies compared to a free amine (-NH₂). The O-H stretching vibration of the phenol group will also be prominent. The strong electronegativity of the fluorine atoms influences the electronic distribution in the benzene ring, causing shifts in the C=C and C-H vibrational frequencies. Data from related aminophenol hydrochlorides and fluorophenols can be used to assign the expected vibrational modes. chemicalbook.comchemicalbook.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch3200 - 3500 (broad)Stretching vibration of the phenolic hydroxyl group.
N-H Stretch (-NH₃⁺)2800 - 3100 (broad)Symmetric and asymmetric stretching of the ammonium group.
Aromatic C-H Stretch3000 - 3100Stretching vibrations of C-H bonds on the benzene ring.
N-H Bend (-NH₃⁺)1500 - 1600Asymmetric and symmetric bending (scissoring) of the ammonium group.
Aromatic C=C Stretch1450 - 1600In-plane stretching vibrations of the benzene ring.
C-F Stretch1100 - 1300Strong stretching vibrations of the carbon-fluorine bonds.
C-O Stretch1200 - 1260Stretching of the phenolic C-O bond.
Aromatic C-H Bend800 - 900Out-of-plane bending ("wagging") of ring C-H bonds.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic ring. The Raman spectrum of this compound would provide additional structural information, helping to confirm assignments made from the FTIR spectrum.

Key features expected in the Raman spectrum include strong signals from the aromatic C=C stretching and ring breathing vibrations. The C-F bonds are also expected to produce noticeable Raman signals. In contrast to FTIR, the O-H stretching vibration is typically weak in Raman spectra.

Vibrational ModeExpected Raman Shift (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3100Symmetric stretching of C-H bonds on the benzene ring.
Aromatic C=C Stretch1580 - 1620Ring stretching vibrations, often strong in Raman.
N-H Bend (-NH₃⁺)1500 - 1600Bending modes of the ammonium group.
C-F Stretch1100 - 1300Stretching vibrations of the carbon-fluorine bonds.
Ring Breathing Mode~1000Symmetric radial expansion and contraction of the benzene ring.
Aromatic C-H Bend800 - 900In-plane and out-of-plane bending of ring C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The aromatic ring of this compound acts as a chromophore, exhibiting characteristic π → π* transitions.

The benzene ring itself has absorption bands around 200 nm and 255 nm. The presence of substituents—the hydroxyl (-OH), amino (-NH₃⁺), and fluorine (-F) groups—alters the energy levels of the molecular orbitals and thus shifts the position and intensity of these absorption maxima (λmax). The -OH group is a strong auxochrome that typically causes a bathochromic (red) shift. However, protonation of the amino group to -NH₃⁺ in the hydrochloride salt reduces its electron-donating ability, which can lead to a hypsochromic (blue) shift compared to the free amine. For example, 4-aminophenol (B1666318) shows an absorption maximum around 272 nm, while its hydrochloride salt is detected at 275 nm. sielc.comsielc.com The electronic transitions are sensitive to the solvent environment.

Electronic TransitionTypical Wavelength Range (nm)Description
π → π* (Primary Band)~200 - 230High-energy transition within the benzene ring.
π → π* (Secondary Band)~270 - 290Lower-energy transition, highly sensitive to substitution on the ring.

X-ray Diffraction Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound has not been published, analysis of closely related compounds, such as p-aminophenol hydrochloride, provides a strong basis for predicting its crystallographic properties.

Studies on p-aminophenol hydrochloride have shown that it crystallizes in the orthorhombic system. It is expected that this compound would adopt a similar crystal lattice. The analysis would reveal how the molecules pack in the unit cell and detail the intermolecular hydrogen bonding network involving the phenolic hydroxyl group, the ammonium group, and the chloride counter-ion. The fluorine substituents would also influence the crystal packing through electrostatic and other non-covalent interactions.

Predicted Crystallographic Data Based on Analogues (p-Aminophenol HCl)
ParameterPredicted Value / System
Crystal SystemOrthorhombic
Space GroupP222 (or similar)
Molecules per Unit Cell (Z)4 (predicted)
Key InteractionsExtensive H-bonding (O-H···Cl, N-H···Cl, N-H···O)

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

For the derivative, 4-amino-2,6-dichlorophenol (B1218435), SCXRD analysis reveals that the compound crystallizes in the monoclinic system with a P2₁/n space group. nih.gov The asymmetric unit contains a single planar molecule, with the non-hydrogen atoms showing a mean deviation from planarity of 0.020 Å. nih.govresearchgate.net The detailed crystallographic data obtained from the SCXRD experiment are summarized in the table below.

Crystal Data and Structure Refinement for 4-amino-2,6-dichlorophenol. nih.gov
ParameterValue
Empirical FormulaC₆H₅Cl₂NO
Formula Weight178.02
Temperature120 K
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.6064 (5)
b (Å)11.7569 (12)
c (Å)13.2291 (13)
β (°)96.760 (5)
Volume (ų)711.47 (13)
Z4
R-factor (R[F² > 2σ(F²)])0.033
wR(F²)0.091

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from SCXRD is crucial for analyzing how individual molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the stability and macroscopic properties of the crystal.

In the crystal structure of 4-amino-2,6-dichlorophenol, the molecular packing is dominated by a robust network of hydrogen bonds. nih.gov The complementary nature of the hydroxyl and amino groups as hydrogen bond donors and acceptors is key to this arrangement. nih.govresearchgate.net Specifically, intermolecular O—H⋯N hydrogen bonds link the molecules into infinite chains extending along the crystallographic direction. nih.govresearchgate.net These chains are then further interconnected by N—H⋯O hydrogen bonds, which results in the formation of sheets parallel to the (010) plane. nih.govresearchgate.net The sterically bulky 2,6-dichloro substitution, however, prevents the complete saturation of all potential hydrogen bonding donors and acceptors, a feature also observed in other sterically encumbered aminophenols. nih.govresearchgate.net

Hydrogen Bond Geometry for 4-amino-2,6-dichlorophenol (Å, °). nih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O1—H1···N10.85 (2)1.82 (2)2.653 (2)168 (2)
N1—H1a···O10.87 (1)2.05 (1)2.921 (2)177 (2)

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While a specific Hirshfeld surface analysis for 4-amino-2,6-dichlorophenol is not provided in the located resources, analysis of other halogenated aromatic compounds reveals the typical contributions of various interactions. For halogenated molecules, contacts involving hydrogen atoms (H···H, X···H, C···H, O···H, N···H) are generally the most significant. The presence of halogen atoms introduces halogen-hydrogen (X···H) and halogen-halogen (X···X) contacts, which can be quantified.

A representative breakdown of intermolecular contacts from a Hirshfeld analysis of a related compound is presented below to illustrate the quantitative data this method provides.

Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Contact TypeContribution (%)
H···H~30-50%
C···H/H···C~20-30%
Halogen···H/H···Halogen~10-20%
O···H/H···O~10-15%
N···H/H···N~5-10%

Note: The data in this table is illustrative and represents typical values for similar halogenated molecular crystals, as specific Hirshfeld data for the primary compound or its dichlorinated derivative was not available.

Computational and Theoretical Investigations of 4 Amino 2,3 Difluorophenol Hydrochloride

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For substituted phenols, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. In the case of 4-Amino-2,3-difluorophenol (B67017) hydrochloride, the orientation of the amino and hydroxyl groups relative to the benzene (B151609) ring and each other would be a key focus of conformational analysis. The planarity of the phenol (B47542) ring is a known characteristic, and computational methods can predict any deviations from planarity due to the substituents.

Below is an illustrative data table showing typical optimized geometrical parameters for a substituted phenol, as specific data for 4-Amino-2,3-difluorophenol hydrochloride is not available.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41118 - 1210 - 1
C-O1.36--
O-H0.96--
C-N1.40--
C-F1.35--
C-C-O-120-
C-O-H-109-
H-O-C-C--0 or 180

Note: The data in this table is representative of substituted phenols and is for illustrative purposes only.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals is a key component of this investigation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For substituted phenols, the nature and position of the substituents significantly influence the energies of these orbitals. The amino group (an electron-donating group) and the fluorine atoms (electron-withdrawing groups) in this compound are expected to have a pronounced effect on its HOMO and LUMO energies.

An illustrative table of HOMO-LUMO energies for a generic substituted phenol is provided below.

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.0 to 6.0

Note: The data in this table is representative and serves as an example due to the absence of specific computational data for this compound.

Molecular Electrostatic Potential (MEP) Surfaces

There are no specific studies available that detail the molecular electrostatic potential (MEP) surfaces of this compound. An MEP analysis would typically reveal the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. For related aminophenol compounds, MEP studies have been used to understand their reactivity. semanticscholar.org

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis data for this compound could not be located in published research. NBO analysis is a powerful tool for examining charge transfer and orbital interactions within a molecule. Studies on other organic molecules have utilized NBO analysis to understand intramolecular hyperconjugation and stabilization energies. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While experimental spectroscopic data may exist, detailed computational predictions of NMR chemical shifts and vibrational frequencies for this compound are not found in the available literature. Such predictions, often made using methods like GIAO (Gauge-Including Atomic Orbital) for NMR and DFT frequency calculations for vibrational spectra, are crucial for interpreting experimental data and confirming molecular structures. nih.govscirp.org For the related compound, 2,3-difluorophenol (B1222669), vibrational analysis has been performed using ab initio and DFT methods. nih.gov

Molecular Dynamics Simulations (as applicable to the compound's behavior)

Molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. MD simulations could provide insights into the dynamic behavior of the molecule, its interactions with solvents, and its conformational flexibility. Such simulations have been applied to study the behavior of other small molecules and biomolecular systems. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies for 4 Amino 2,3 Difluorophenol Hydrochloride

Reactions Involving the Amino Group

The amino group of 4-Amino-2,3-difluorophenol (B67017) is a primary site for a variety of nucleophilic reactions, enabling the introduction of diverse functionalities and the construction of larger molecular scaffolds.

Acylation and Amidation Reactions

The amino group readily undergoes acylation and amidation reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are fundamental in peptide synthesis and for the introduction of acyl moieties to modify the compound's properties. The reactivity of the amino group can be modulated by the reaction conditions, particularly the pH. In acidic conditions, the amino group is protonated, reducing its nucleophilicity, while basic conditions facilitate the acylation process.

For instance, the reaction of p-aminophenol with acetic anhydride (B1165640) preferentially occurs at the more nucleophilic amino group to form acetaminophen, highlighting the typical reactivity pattern of such bifunctional compounds. While specific examples for 4-Amino-2,3-difluorophenol are not extensively detailed in publicly available literature, its reactivity is expected to follow this general principle. The electron-withdrawing nature of the two fluorine atoms might slightly decrease the basicity and nucleophilicity of the amino group compared to unsubstituted p-aminophenol.

A general representation of the acylation reaction is as follows:

General Acylation Reaction of 4-Amino-2,3-difluorophenol

Figure 1: General scheme for the acylation of 4-Amino-2,3-difluorophenol.

Table 1: Representative Acylating Agents for Aminophenols

Acylating AgentProduct Type
Acetic AnhydrideAcetamide
Benzoyl ChlorideBenzamide
Acetyl ChlorideAcetamide

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of 4-Amino-2,3-difluorophenol can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities.

The synthesis of Schiff bases from substituted aminophenols is a well-established transformation. For example, various 4-aminophenol (B1666318) derivatives have been condensed with a range of aromatic aldehydes to yield the corresponding Schiff bases. The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol (B145695). The fluorine substituents on the phenyl ring of 4-Amino-2,3-difluorophenol may influence the electronic properties and stability of the resulting Schiff base.

Table 2: Examples of Aldehydes Used in Schiff Base Formation with Aminophenols

AldehydeResulting Schiff Base Type
BenzaldehydeN-Benzylidene-4-aminophenol derivative
SalicylaldehydeN-Salicylidene-4-aminophenol derivative
4-DimethylaminobenzaldehydeN-(4-Dimethylaminobenzylidene)-4-aminophenol derivative

Pyrrole (B145914) Synthesis via Modified Clauson-Kaas Reactions

Given the presence of a primary amino group, 4-Amino-2,3-difluorophenol could, in principle, serve as the amine component in this reaction. The reaction would lead to the formation of a novel N-(2,3-difluoro-4-hydroxyphenyl)pyrrole. The phenolic hydroxyl group would likely need to be protected prior to the reaction to prevent potential side reactions under the acidic conditions typically employed.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Amino-2,3-difluorophenol offers another avenue for derivatization, allowing for the formation of esters and ethers, which can significantly alter the compound's physical and biological properties.

Esterification Reactions

The phenolic hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the liberated acid, can provide higher yields and milder reaction conditions.

To achieve selective O-acylation in the presence of the amino group, the amino function is typically protected first, for example, by protonation in a strongly acidic medium or by using a suitable protecting group.

Etherification Reactions

Etherification of the phenolic hydroxyl group is another important derivatization strategy. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a widely used method. The phenoxide is typically generated in situ by treating the phenol with a strong base, such as sodium hydroxide (B78521) or potassium carbonate.

A documented example of an etherification reaction involving 4-Amino-2,3-difluorophenol is its reaction with 2,4-dichloropyridine (B17371). In a specific patent, 4-amino-2,3-difluorophenol was treated with potassium tert-butoxide to form the phenoxide, which then underwent a nucleophilic aromatic substitution reaction with 2,4-dichloropyridine to yield 4-(4-amino-2,3-difluorophenoxy)picolinamide. This demonstrates the feasibility of forming aryl ethers from this substrate.

Table 3: Reagents for Etherification of Phenols

ReagentReaction TypeProduct Type
Alkyl Halide (e.g., Methyl Iodide)Williamson Ether SynthesisAlkyl Aryl Ether
Dialkyl Sulfate (e.g., Dimethyl Sulfate)EtherificationAlkyl Aryl Ether
Substituted Aryl Halide (e.g., 2,4-Dichloropyridine)Nucleophilic Aromatic SubstitutionDiaryl Ether

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental for the derivatization of 4-Amino-2,3-difluorophenol hydrochloride, allowing for the introduction of new functional groups onto the benzene (B151609) ring. Both nucleophilic and electrophilic pathways can be envisioned, with the regiochemical outcome being largely controlled by the existing substituents.

Nucleophilic aromatic substitution (SNAr) on the 4-Amino-2,3-difluorophenol ring would involve the displacement of one of the fluorine atoms by a nucleophile. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of 4-Amino-2,3-difluorophenol, the amino and hydroxyl groups are electron-donating, which would typically disfavor a classical SNAr mechanism.

However, the presence of fluorine atoms themselves can render the aromatic ring susceptible to nucleophilic attack under certain conditions. The high electronegativity of fluorine can increase the electrophilicity of the carbon atoms to which they are attached. google.com It has been observed in studies with difluoroanilines that the relative positions of the fluorine atoms influence their reactivity, with fluorine atoms meta and ortho to the departing fluorine being activating. researchgate.net

For 4-Amino-2,3-difluorophenol, a nucleophile could potentially attack the carbon at position 2 or 3, displacing the corresponding fluorine atom. The feasibility of such a reaction would likely require forceful conditions or activation of the ring, for instance, through the formation of a diazonium salt from the amino group, which is an excellent leaving group and can facilitate nucleophilic substitution.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions and Expected Products

Nucleophile Potential Reaction Site Plausible Product
Methoxide (CH₃O⁻) C-2 or C-3 4-Amino-3-fluoro-2-methoxyphenol or 4-Amino-2-fluoro-3-methoxyphenol
Ammonia (NH₃) C-2 or C-3 2,4-Diamino-3-fluorophenol or 3,4-Diamino-2-fluorophenol

Note: The reactivity and regioselectivity of these hypothetical reactions would need to be determined experimentally.

Electrophilic aromatic substitution (SEAr) is a more probable reaction pathway for 4-Amino-2,3-difluorophenol, given the presence of the strongly activating amino and hydroxyl groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgbyjus.com In this molecule, the position para to the hydroxyl group (and meta to the amino group) is occupied by the amino group, and the position para to the amino group is occupied by the hydroxyl group.

The available positions for electrophilic attack are C-5 and C-6. The directing effects of the substituents are as follows:

-OH group (at C-1): Strongly activating, directs ortho (C-2, C-6) and para (C-4).

-NH₂ group (at C-4): Strongly activating, directs ortho (C-3, C-5) and para (C-1).

-F atoms (at C-2 and C-3): Deactivating but ortho-, para-directing.

Considering the combined influence of these groups, the C-5 and C-6 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the hydroxyl and amino groups is expected to overcome the deactivating effect of the fluorine atoms. The precise regioselectivity would depend on the specific electrophile and reaction conditions. For instance, nitration with nitric acid in the presence of sulfuric acid could introduce a nitro group at either the C-5 or C-6 position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution Reactions

Electrophilic Reagent Electrophile Predicted Major Product(s)
HNO₃/H₂SO₄ NO₂⁺ 4-Amino-2,3-difluoro-5-nitrophenol and/or 4-Amino-2,3-difluoro-6-nitrophenol
Br₂/FeBr₃ Br⁺ 4-Amino-5-bromo-2,3-difluorophenol and/or 4-Amino-6-bromo-2,3-difluorophenol

Oxidation and Reduction Chemistry of the Compound

The presence of both amino and hydroxyl groups on the aromatic ring makes 4-Amino-2,3-difluorophenol susceptible to oxidation. Aminophenols, particularly o- and p-aminophenols, are readily oxidized to form quinone imines or polymeric materials. chemcess.comua.es The oxidation of 4-aminophenol derivatives can proceed via a one-electron pathway to form a semiquinone imine radical, which can then be further oxidized to the corresponding quinone imine. researchgate.net

The oxidation of 4-Amino-2,3-difluorophenol is expected to yield 2,3-difluoro-1,4-benzoquinone imine. This species is likely to be highly reactive and may undergo further reactions such as hydrolysis to the corresponding benzoquinone or polymerization. The stability of the resulting quinone imine would be influenced by the fluorine substituents.

In terms of reduction, the primary functional groups (amino, hydroxyl, fluoro) are generally stable to common reducing agents. However, if the compound were to be first oxidized to the quinone imine, this product could be subsequently reduced back to the aminophenol. This redox chemistry is a key feature of many aminophenol derivatives.

Table 3: Summary of Oxidation and Reduction Chemistry

Reaction Type Reagent(s) Expected Product(s)
Oxidation Mild oxidizing agents (e.g., Ag₂O, FeCl₃) 2,3-Difluoro-1,4-benzoquinone imine

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals to enhance their chemical and physical properties with minimal steric impact. sigmaaldrich.com As a fluorinated building block, 4-Amino-2,3-difluorophenol (B67017) hydrochloride provides a pre-functionalized aromatic core that allows for the direct introduction of a 2,3-difluoro-4-hydroxyphenyl moiety into a target molecule.

The value of such building blocks lies in their ability to streamline synthetic routes to novel compounds. enamine.net The amine and hydroxyl groups on the ring are reactive sites that can undergo a variety of chemical transformations. This dual functionality enables chemists to selectively build molecular complexity from different points on the molecule, making it a strategic component in the synthesis of new generations of therapeutic agents and advanced materials. sigmaaldrich.com For instance, fluorinated aminophenols are recognized as important intermediates for a range of biologically active substances. taylorandfrancis.com

The general utility of 4-aminophenol (B1666318) as a building block is well-established; it serves as the final intermediate in the industrial synthesis of paracetamol through reaction with acetic anhydride (B1165640). wikipedia.org By analogy, the fluorinated structure of 4-Amino-2,3-difluorophenol allows for its use in creating structurally similar compounds with modified properties.

Table 1: Potential Reactions at the Functional Groups of 4-Amino-2,3-difluorophenol

This table illustrates the general reactivity of the amino and hydroxyl functional groups, which enables the compound's role as a versatile building block.

Functional GroupReaction TypePotential ReagentsResulting Structure
Amino Group (-NH₂) AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halidesSecondary/Tertiary Amine
DiazotizationNitrous acid (NaNO₂/HCl)Diazonium Salt
Schiff Base FormationAldehydes, KetonesImine
Hydroxyl Group (-OH) EtherificationAlkyl halides, SulfatesEther
EsterificationAcyl chlorides, Carboxylic acidsEster
O-AlkylationEpoxidesHydroxy ether
Aromatic Ring Electrophilic SubstitutionHalogens, Nitrating agentsSubstituted Phenyl Ring

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov The structure of 4-Amino-2,3-difluorophenol hydrochloride makes it a potential precursor for various fluorinated heterocycles.

Benzoxazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities. nih.govmdpi.com The most common synthetic methods for benzoxazoles involve the condensation and cyclization of a 2-aminophenol (B121084) (where the amino and hydroxyl groups are ortho, or adjacent, to each other) with reagents such as carboxylic acids, aldehydes, or esters. mdpi.comorganic-chemistry.org

However, in 4-Amino-2,3-difluorophenol, the amino and hydroxyl groups are in a para (1,4) orientation. This spatial arrangement prevents direct intramolecular cyclization to form a benzoxazole (B165842) ring through standard condensation methods. Therefore, the synthesis of a fluorinated benzoxazole from this specific precursor would necessitate a multi-step pathway. Such a route would require significant modification of the aromatic ring, for instance, through substitution reactions that introduce a reactive group ortho to either the amine or hydroxyl, followed by subsequent cyclization steps. While theoretically possible, this is not a direct or common application for a 4-aminophenol derivative.

Despite the structural limitations for direct benzoxazole formation, the functional groups of 4-Amino-2,3-difluorophenol allow for the synthesis of other heterocyclic systems. The reactivity of the amino group can be exploited to construct different ring systems. For example, the reaction of an aromatic amine with β-dicarbonyl compounds can lead to the formation of heterocycles like quinolines.

Furthermore, specialized reactions can be employed to create more complex ring systems. The "tert-amino effect" is a known phenomenon in heterocyclic chemistry where ortho-substituted N,N-dialkylanilines undergo cyclization to form five- or six-membered rings. nih.gov While not directly applicable to the primary amine in 4-Amino-2,3-difluorophenol, derivatives of this compound could potentially be used in similar strategies to synthesize novel spiro heterocycles. nih.gov The synthesis of diverse heterocyclic structures often relies on diversity-oriented synthesis, where a single starting material is used to generate a library of structurally distinct molecules. nih.gov

Intermediate in the Preparation of Structurally Diverse Compounds

The true versatility of this compound lies in its role as an intermediate where its functional groups react independently to build a wide array of structurally diverse compounds. The amine and hydroxyl groups can be selectively protected and deprotected, allowing for precise control over which part of the molecule reacts.

The primary amine can be converted into an amide, a sulfonamide, or an imine, or it can be used in coupling reactions to form larger molecules. mdpi.com For example, 4-aminophenol derivatives are used to synthesize Schiff bases, which themselves have important biological applications. mdpi.comnih.gov The hydroxyl group can be transformed into an ether or an ester, providing another point of connection. This dual reactivity allows the 2,3-difluorophenol (B1222669) unit to be integrated into polymers, dyes, or as a key fragment in the synthesis of complex pharmaceutical agents. nih.govgoogle.com The synthesis of paracetamol analogues from various p-aminophenol derivatives highlights this application. nih.gov

Table 2: Research Findings on the Synthetic Utility of Aminophenols

This table summarizes findings related to the application of aminophenol derivatives as versatile synthetic intermediates.

FindingCompound ClassApplication/ReactionSource
Final intermediate in the synthesis of paracetamol.4-AminophenolAcylation with acetic anhydride. wikipedia.org
Precursors for Schiff bases with biological activity.4-Aminophenol DerivativesCondensation with various aldehydes. mdpi.comnih.gov
Starting materials for new analogues of paracetamol.para-Aminophenol DerivativesDerivatization to create compounds with analgesic and antipyretic activity. nih.gov
Building blocks for compounds that inhibit leukotriene formation.p-Aminophenol DerivativesUse as antiallergy and anti-inflammatory agents. google.com
Key intermediates for high-value chemicals and products.AminophenolsReduction from nitrophenols for use in drugs, dyes, and as corrosion inhibitors. taylorandfrancis.com

Stereoselective and Regioselective Applications

While this compound is an achiral molecule, it can be a valuable component in stereoselective synthesis. It can be reacted with chiral reagents or catalysts to produce enantiomerically pure products. For instance, nucleophilic additions to chiral imines, which can be derived from amines, are a common strategy for preparing stereochemically defined amino compounds. nih.gov

Regioselectivity is a key consideration in reactions involving the aromatic ring of this compound. The existing substituents—the amino, hydroxyl, and two fluorine atoms—strongly influence the position of any subsequent reaction on the ring, such as electrophilic aromatic substitution. The electron-donating nature of the amino and hydroxyl groups activates the ring, while the fluorine atoms act as deactivating groups through induction but can also direct incoming electrophiles. This interplay dictates the regiochemical outcome of further functionalization. Highly regioselective reactions have been demonstrated in the fluorination of other complex organic molecules, highlighting the precise control that can be achieved. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 4 Amino 2,3 Difluorophenol Hydrochloride and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a polar aromatic compound like 4-Amino-2,3-difluorophenol (B67017) hydrochloride, both liquid and gas chromatography can be employed, often with specific modifications to enhance performance.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like 4-Amino-2,3-difluorophenol hydrochloride. Coupled with a Ultraviolet (UV) detector, this method offers robust and reliable quantification. The aromatic ring and its substituents in the molecule constitute a chromophore that absorbs UV light, making it suitable for UV detection. shimadzu.com

The separation is typically achieved using a reversed-phase column, such as an octadecylsilane (B103800) (C18) column. pom.go.id The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pom.go.idnih.gov Isocratic or gradient elution can be employed to achieve optimal separation from matrix components or potential metabolites. nih.gov The selection of the detection wavelength is critical for sensitivity and is typically set at the absorption maximum of the analyte. For related aminophenol compounds, detection wavelengths are often in the 250-280 nm range. nih.govscirp.org Method validation for similar compounds has demonstrated good linearity, precision, and accuracy, confirming the suitability of HPLC-UV for quantitative analysis. pom.go.id

Table 1: Typical HPLC-UV Parameters for Analysis of Aromatic Amines/Phenols
ParameterTypical Condition/ValuePurpose/Rationale
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pom.go.idProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Methanol and Aqueous Buffer (e.g., 0.1% Formic Acid) nih.govAllows for manipulation of retention time and peak shape. Acid improves peak symmetry for amines.
Elution Mode Gradient or Isocratic pom.go.idnih.govGradient elution is useful for separating complex mixtures containing metabolites with different polarities.
Flow Rate 0.5 - 1.5 mL/min pom.go.idStandard flow rate for analytical scale columns to ensure efficient separation.
Detection Wavelength 250 - 280 nm (scanned by Photodiode Array detector) nih.govCorresponds to the UV absorbance region for phenolic and aminophenolic compounds.
Column Temperature 25 - 40 °C pom.go.idMaintains consistent retention times and improves peak efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive identification based on mass spectra. However, due to the low volatility and thermal instability of this compound, direct analysis by GC is not feasible. The presence of polar amino (-NH2) and hydroxyl (-OH) functional groups necessitates a chemical derivatization step prior to analysis. sigmaaldrich.com Derivatization converts these polar groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com

Common derivatization strategies for amines and phenols include silylation and acylation. jfda-online.comresearchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Acylation: Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and hydroxyl groups to form stable, volatile fluoroacyl derivatives. jfda-online.comresearchgate.net These derivatives are also highly responsive to electron capture detection (ECD) if used, but provide excellent characteristics for mass spectrometry. jfda-online.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete reaction and prevent the formation of multiple derivative products. sigmaaldrich.comresearchgate.net Following derivatization, the resulting compound can be separated on a low-polarity capillary column and detected by MS, providing both quantitative data and structural confirmation. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines and Phenols
Derivatization TypeReagentTarget Functional Group(s)Key Advantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-OH, -NH2Reacts with both hydroxyl and amine groups; volatile by-products. researchgate.net
Silylation MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)-OH, -NH2Forms stable TBDMS derivatives with characteristic mass spectra (prominent M-57 peak). sigmaaldrich.com
Acylation TFAA (Trifluoroacetic anhydride)-OH, -NH2Creates highly volatile derivatives; enhances detectability. jfda-online.com
Acylation PFPA (Pentafluoropropionic anhydride)-OH, -NH2Similar to TFAA but can provide better chromatographic properties and higher mass fragments. jfda-online.comresearchgate.net

Mass Spectrometric Approaches for Trace Analysis and Metabolite Identification

For trace-level quantification and the identification of unknown metabolites, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the method of choice. nih.gov Techniques like tandem mass spectrometry (MS/MS) provide exceptional sensitivity and selectivity, which is crucial for analyzing complex biological matrices. rsc.org

Electrospray ionization (ESI) is a common ionization technique for polar molecules like 4-Amino-2,3-difluorophenol, typically operating in positive ion mode to protonate the amino group ([M+H]+). For metabolite analysis, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are invaluable. ualberta.ca HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites, which is a critical step in their structural elucidation. ualberta.ca

For quantitative studies, triple quadrupole (TQ) mass spectrometers are often used in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the instrument is set to monitor a specific precursor-to-product ion transition, which dramatically reduces chemical noise and enhances the signal-to-noise ratio, allowing for quantification at very low concentrations. nih.gov

Table 3: Mass Spectrometry Parameters for Trace Analysis
ParameterTechnique/SettingApplication
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the polar analyte, forming [M+H]+.
Quantitative Analysis Triple Quadrupole (TQ) with Multiple Reaction Monitoring (MRM) nih.govProvides high sensitivity and selectivity for quantifying the target compound in complex samples.
Qualitative/Metabolite ID High-Resolution MS (e.g., Q-TOF, Orbitrap) ualberta.caAllows for accurate mass measurement to determine elemental composition of unknown metabolites.
Structural Elucidation Tandem MS (MS/MS) Fragmentation Analysis ualberta.caGenerates fragment ions that provide structural information about the parent molecule and its metabolites.

Quantitative NMR Spectroscopy (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful absolute quantification method that does not require an identical standard of the analyte. nih.gov The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. nih.govutm.mx This allows for the determination of the concentration of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration. ox.ac.uk

For this compound, the non-exchangeable aromatic protons in the molecule could serve as suitable signals for quantification, provided they are well-resolved from other signals in the spectrum. ox.ac.uk Key experimental parameters must be carefully controlled to ensure accuracy. This includes ensuring a sufficiently long relaxation delay (D1) between scans (typically 5-7 times the longest spin-lattice relaxation time, T1) to allow for complete magnetization recovery, which is essential for accurate integration. mdpi.com The use of a suitable internal standard that is chemically inert, stable, and has signals in a non-overlapping region of the spectrum is also critical. ox.ac.uk qNMR is particularly valuable for purity assessments and for quantifying materials where a specific reference standard is unavailable. utm.mx

Table 4: Key Considerations for qNMR Analysis
Parameter/ConsiderationRequirementRationale for Accuracy
Internal Standard Certified purity, chemically stable, non-overlapping signals. ox.ac.ukProvides an accurate reference for calculating the concentration of the analyte.
Relaxation Delay (D1) ≥ 5 times the longest T1 of both analyte and standard. mdpi.comEnsures complete relaxation of all nuclei, making signal integrals directly proportional to molar concentration.
Signal Selection Baseline-resolved, non-overlapping signals. utm.mxox.ac.ukAllows for accurate integration without interference from other signals.
Pulse Angle Calibrated 90° or smaller pulse angle.Ensures uniform excitation across the entire spectrum.
Signal-to-Noise Ratio (S/N) High S/N (e.g., >250:1 for <1% error). ox.ac.ukReduces integration errors and improves the precision of the measurement.

Development of Novel Analytical Derivatization Strategies

Ongoing research focuses on developing novel derivatization strategies to further enhance the analytical performance of existing methods. These strategies aim to improve sensitivity, selectivity, chromatographic behavior, and ionization efficiency. nih.gov For a compound like 4-Amino-2,3-difluorophenol, derivatization can be targeted at either the amino or the phenolic hydroxyl group, or both simultaneously. rsc.org

Novel reagents are designed with specific functionalities. For example:

For HPLC-Fluorescence Detection: Reagents that introduce a highly fluorescent tag, such as those based on dansyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can significantly lower detection limits compared to UV detection. nih.govresearchgate.net

For LC-MS/MS: Derivatization reagents can be designed to include a permanently charged moiety or a group that is easily ionizable, thereby enhancing the response in ESI-MS. nih.govmdpi.com This is particularly useful for achieving lower limits of quantification in bioanalytical studies. Isotope-coded derivatization involves using a pair of reagents, one light and one heavy, which allows for more accurate relative quantification in comparative studies (e.g., metabolomics). rsc.org

For GC-MS: While traditional reagents are effective, novel reagents may offer milder reaction conditions to prevent degradation or side reactions, or produce derivatives with unique fragmentation patterns that aid in identification. researchgate.net

The development of such strategies is driven by the need for ever-increasing sensitivity and the ability to analyze the compound and its metabolites in increasingly complex biological and environmental samples. rsc.orgnih.gov

Table 5: Examples of Novel Derivatization Approaches
ApproachExample Reagent(s)Targeted ImprovementApplicable Technique
Fluorescent Tagging NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) researchgate.netGreatly enhanced sensitivity.HPLC-Fluorescence
Enhanced Ionization Reagents with quaternary ammonium (B1175870) groups. nih.govmdpi.comImproved signal intensity in positive-mode ESI.LC-MS/MS
Isotope-Coded Derivatization Isotope-labeled 1-bromobutane. rsc.orgAccurate relative quantification between samples.LC-MS/MS
Chiral Derivatization Chiral reagents (e.g., Mosher's acid chloride)Separation of enantiomers (if applicable).GC, HPLC

Future Research Directions and Potential Emerging Applications of 4 Amino 2,3 Difluorophenol Hydrochloride

Exploration of Novel Synthetic Pathways and Catalytic Methods

While established methods for the synthesis of aminophenols exist, future research should focus on developing more efficient, sustainable, and scalable pathways to 4-Amino-2,3-difluorophenol (B67017) hydrochloride. The exploration of novel catalytic systems is a cornerstone of this endeavor.

Detailed research findings indicate a move towards transition metal-catalyzed reactions for the synthesis of aminophenol derivatives. For instance, copper-catalyzed cascade reactions have been successfully employed for synthesizing meta-aminophenol derivatives, suggesting a potential avenue for developing regioselective syntheses of related fluorinated compounds. mdpi.com Similarly, catalytic methods for reducing nitrophenols, such as using CuO-nanoleaf/γ-Al2O3 catalysts, offer a promising alternative to traditional stoichiometric reagents, providing high conversion rates and milder reaction conditions. bcrec.idbcrec.id

Table 1: Potential Catalytic Systems for Synthesis and Derivatization
Catalyst TypePotential ReactionAdvantage
Copper (I/II) ComplexesC-N and C-O Cross-CouplingHigh efficiency, functional group tolerance.
Palladium ComplexesBuchwald-Hartwig AminationVersatility in coupling amines and aryl halides.
Nickel CatalystsC-O Bond FormationCost-effective alternative to palladium.
Chiral Lewis AcidsAsymmetric FluorinationEnantioselective synthesis of chiral derivatives.
Heterogeneous NanocatalystsNitro Group ReductionRecyclability, high activity, and stability.

Investigation of Unexplored Reactivity Patterns

The reactivity of 4-Amino-2,3-difluorophenol hydrochloride is dictated by its three key functional components: the nucleophilic amino group, the acidic hydroxyl group, and the electron-deficient difluorinated aromatic ring. While reactions involving the amino and hydroxyl groups (e.g., acylation, alkylation) are predictable, their interplay and the influence of the adjacent fluorine atoms on regioselectivity warrant deeper investigation.

Future studies should explore the compound's participation in multicomponent reactions (MCRs). The use of related amine derivatives in three-component reactions to generate complex molecules like α,α-difluoroglycine derivatives highlights the potential for 4-Amino-2,3-difluorophenol to act as a key component in building molecular diversity. nih.govresearchgate.net The amino group can be subjected to coupling reactions with boronic acids or acylated to form various amides, opening pathways to a wide array of derivatives. nih.gov The unique substitution pattern of the aromatic ring could also be exploited in reactions such as nucleophilic aromatic substitution (SNAr) or directed ortho-metalation, potentially leading to novel functionalization patterns that are otherwise difficult to access.

Table 2: Potential Unexplored Reactions
Reaction ClassFunctional Group(s) InvolvedPotential Outcome
Multicomponent ReactionsAmino, Hydroxyl, Aromatic RingRapid assembly of complex heterocyclic structures.
Directed Ortho-metalationHydroxyl, Aromatic RingRegioselective functionalization adjacent to the OH group.
Nucleophilic Aromatic SubstitutionDifluoro-Aromatic RingSubstitution of a fluorine atom to introduce new moieties.
Buchwald-Hartwig AminationAmino GroupSynthesis of diarylamine derivatives.
Cascade ReactionsMultipleFormation of polycyclic systems in a single step.

Application as a Building Block in Materials Science

The incorporation of fluorine into polymers is a well-established strategy for enhancing their properties. Fluorinated polymers often exhibit high thermal stability, chemical resistance, low dielectric constants, and desirable optical properties. researchgate.netacs.orgnih.gov this compound is an ideal monomer candidate for the synthesis of high-performance polymers such as polybenzoxazoles (PBOs) and polyimides (PIs).

The presence of both an amino and a hydroxyl group on the same ring allows for the formation of the oxazole ring in PBOs through polycondensation with diacyl chlorides followed by thermal cyclization. researchgate.netacs.org The fluorine atoms are expected to increase the free volume within the polymer matrix, which can lead to improved solubility for processing and a lower dielectric constant, a critical property for microelectronics applications. nih.gov Similarly, it can be used as a modifier for polyimides, where the fluorinated moiety can reduce coloration and enhance optical transmittance while maintaining high thermal stability. nih.gov Future research should focus on synthesizing and characterizing novel polymers derived from this monomer to evaluate their potential in advanced electronics, aerospace applications, and membrane-based separations.

Table 3: Predicted Property Enhancements in Polymers
Polymer TypePropertyEffect of Fluorine Incorporation
Polybenzoxazoles (PBOs)Dielectric ConstantLowered due to reduced polarizability. researchgate.net
Thermal StabilityIncreased C-F bond strength enhances stability. researchgate.netnih.gov
SolubilityIncreased free volume improves solubility in organic solvents. nih.gov
Polyimides (PIs)Optical TransmittanceReduced charge-transfer complex formation leads to less color. nih.gov
Gas PermeabilityIncreased fractional free volume enhances permeability.

Development of Chemical Probes Incorporating the Fluorinated Aminophenol Moiety

Chemical probes are essential tools for visualizing and understanding complex biological processes in real-time. mskcc.orgnih.govmdpi.com The unique characteristics of the 4-Amino-2,3-difluorophenol scaffold make it a promising platform for the design of novel probes.

The fluorine atoms can serve as a powerful reporter group for ¹⁹F Magnetic Resonance Imaging (MRI) or Spectroscopy (MRS). Because fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free signal for tracking the probe's location and environment. Fluorinated aminophenol derivatives have previously been developed for the measurement of intracellular pH, demonstrating the viability of this approach. acs.org

Furthermore, the aminophenol core can be chemically modified to create fluorescent probes. nih.gov For example, the amino group can be functionalized with a recognition moiety that binds to a specific biological target (e.g., an enzyme or a metal ion), while the phenol (B47542) can be part of a fluorophore system that signals the binding event through a change in fluorescence intensity or wavelength. The development of such probes could enable the detection and imaging of specific analytes or disease markers within living cells. mdpi.comnih.gov

Table 4: Potential Chemical Probe Applications
Probe TypeDetection MethodTarget Application
¹⁹F NMR ProbeNuclear Magnetic ResonanceMeasuring intracellular pH or ion concentration. acs.org
Fluorescent ProbeFluorescence MicroscopyDetecting reactive oxygen species (ROS). nih.gov
Enzyme-Activated ProbeFluorescence SpectroscopyMonitoring specific enzyme activity in cells.
Metal Ion SensorFluorescence ImagingVisualizing the distribution of metal ions like Zn²⁺ or Cu²⁺.

Computational Design of New Derivatives with Tailored Properties

In silico and computational methods are revolutionizing chemical research by enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. nih.govresearchgate.netresearchgate.net Applying these tools to this compound can accelerate the discovery of derivatives with optimized characteristics.

Computational analysis using Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and reaction profiles of the molecule and its derivatives. nih.govresearchgate.net This knowledge can guide the selection of reaction conditions and predict the outcomes of unexplored reactions. For example, computational studies have been used to successfully predict and subsequently demonstrate new multicomponent reactions for synthesizing fluorinated amino acid derivatives. nih.govresearchgate.netnih.gov

Molecular docking and dynamics simulations can be employed to design derivatives that bind to specific biological targets, such as enzyme active sites. nih.govresearchgate.net By computationally screening virtual libraries of compounds based on the 4-Amino-2,3-difluorophenol scaffold, researchers can identify promising candidates for synthesis as potential therapeutic agents or biological probes. This approach significantly reduces the time and resources required for lead optimization in drug discovery. nih.gov

Table 5: Application of Computational Methods
Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition states, activation energies, and product selectivity. nih.gov
Property PredictionElectronic properties, NMR shifts, and vibrational frequencies.
Molecular DockingStructure-Based Drug DesignBinding affinity and orientation within a protein active site. researchgate.net
Virtual ScreeningLead DiscoveryIdentification of hit compounds from large digital libraries.
Molecular Dynamics (MD)Binding Stability AnalysisAssessment of the stability of ligand-protein complexes over time. nih.gov

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-amino-2,3-difluorophenol hydrochloride?

A factorial design of experiments (DoE) is critical to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions. Statistical analysis of variance (ANOVA) can isolate significant factors affecting yield and purity. Fractional factorial designs reduce experimental workload while preserving data reliability .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Use hyphenated techniques:

  • NMR (¹H/¹³C/¹⁹F) to confirm fluorine substitution patterns and hydrogen bonding.
  • LC-MS to assess purity and detect byproducts.
  • FT-IR for functional group identification (e.g., -NH₃⁺, phenolic -OH). Cross-validate data with computational methods (e.g., density functional theory for vibrational frequencies) to resolve ambiguities .

Q. How should researchers mitigate hazards associated with handling this compound?

Follow institutional chemical hygiene plans (e.g., fume hood use, PPE). Conduct hazard assessments for intermediates (e.g., fluorinated amines) using SDS databases. Implement real-time monitoring for airborne particulates and ensure waste protocols align with EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of reaction pathways for this compound derivatives?

Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) map potential energy surfaces to identify transition states and intermediates. Couple this with molecular dynamics simulations to study solvent effects. Validate predictions via isotopic labeling experiments (e.g., deuterated analogs) .

Q. What methodologies resolve contradictions in spectroscopic data for fluorinated aromatic amines?

Apply multivariate analysis (e.g., PCA) to disentangle overlapping signals in NMR/IR spectra. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For ambiguous fluorine coupling patterns, synthesize model compounds with controlled substitution and compare experimental/theoretical data .

Q. How can researchers assess the environmental fate of this compound in aquatic systems?

Perform hydrolysis studies under varied pH/temperature conditions, monitored via HPLC-UV. Use LC-QTOF-MS to track degradation products. Apply OECD guidelines (e.g., Test 301B) to evaluate biodegradability. Model partitioning coefficients (LogD/pKa) to predict bioaccumulation risks .

Q. What advanced techniques elucidate the mechanism of electrophilic substitution in fluorophenol derivatives?

Use kinetic isotope effects (KIE) and Hammett plots to differentiate between σ-complex-mediated and direct substitution pathways. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures transient intermediates. Pair with in situ Raman spectroscopy to monitor bond formation/cleavage .

Q. How do solvent polarity and counterion effects influence the stability of this compound?

Conduct stability studies using accelerated aging protocols (ICH Q1A) under controlled humidity/temperature. Analyze degradation products via GC-MS/NMR. Compare shelf-life in aprotic (e.g., DMSO) vs. protic (e.g., MeOH/H₂O) solvents. Employ Hansen solubility parameters to optimize formulation .

Q. What strategies improve selectivity in catalytic amination of difluorophenol precursors?

Screen transition-metal catalysts (e.g., Pd/Cu) with ligands (e.g., BINAP) to control regioselectivity. Use microreactors for precise temperature/pressure control. Monitor reaction progress via inline PAT tools (e.g., ReactIR) to minimize over-reduction/oxidation .

Q. How can green chemistry principles be applied to the synthesis of this compound?

Replace halogenated solvents with ionic liquids or supercritical CO₂. Use enzymatic catalysis for amination steps to reduce heavy-metal waste. Evaluate process sustainability via E-factor calculations and life-cycle assessment (LCA) frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.